molecular formula C22H22O6 B2446062 (Z)-6-((2-methylallyl)oxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one CAS No. 620547-22-0

(Z)-6-((2-methylallyl)oxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one

Cat. No. B2446062
CAS RN: 620547-22-0
M. Wt: 382.412
InChI Key: NMGLQCVYIGZBEB-NKVSQWTQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-6-((2-methylallyl)oxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one, also known as TMBPF, is a natural product isolated from the bark of the tree species Calophyllum brasiliense. TMBPF belongs to the family of benzofurans and has attracted attention due to its potential as a drug candidate for various diseases.

Mechanism of Action

The mechanism of action of (Z)-6-((2-methylallyl)oxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is not fully understood. However, it has been reported to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and phospholipase A2 (PLA2). These enzymes are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. This compound has also been reported to induce apoptosis, or programmed cell death, in cancer cells by activating various signaling pathways, such as the p53 pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the activity of COX-2 and LOX enzymes. This compound has also been shown to induce apoptosis in cancer cells by activating various signaling pathways, such as the p53 pathway. This compound has also been reported to exhibit anti-microbial activity against various bacteria and fungi.

Advantages and Limitations for Lab Experiments

(Z)-6-((2-methylallyl)oxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one has several advantages for lab experiments. It is a natural product, which makes it easier to obtain than synthetic compounds. It has been extensively studied for its potential as a drug candidate, which makes it a promising compound for further research. However, this compound also has some limitations for lab experiments. It has low solubility in water, which makes it difficult to use in aqueous-based assays. It also has low stability under acidic and basic conditions, which makes it difficult to use in assays that require a specific pH range.

Future Directions

There are several future directions for the research of (Z)-6-((2-methylallyl)oxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one. One direction is to investigate its potential as a drug candidate for various diseases, such as cancer and inflammation. Another direction is to study its mechanism of action in more detail, to better understand how it exerts its biological effects. Additionally, future research could focus on improving the stability and solubility of this compound, to make it more suitable for use in lab experiments. Finally, future research could investigate the potential of this compound as a lead compound for the development of new drugs with improved efficacy and safety.

Synthesis Methods

The synthesis of (Z)-6-((2-methylallyl)oxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one involves the extraction of the compound from the bark of Calophyllum brasiliense. The bark is first dried and then extracted with a suitable solvent, such as ethanol or methanol. The extract is then purified by various chromatographic techniques, such as column chromatography, thin-layer chromatography, and high-performance liquid chromatography. The purified compound is then characterized by various spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Scientific Research Applications

(Z)-6-((2-methylallyl)oxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one has been extensively studied for its potential as a drug candidate for various diseases. It has been reported to exhibit various biological activities, such as anti-inflammatory, anti-cancer, anti-microbial, and anti-oxidant activities. This compound has been shown to inhibit the growth of various cancer cells, such as breast cancer, lung cancer, and colon cancer cells. It has also been reported to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This compound has also been shown to exhibit anti-microbial activity against various bacteria and fungi.

properties

IUPAC Name

(2Z)-6-(2-methylprop-2-enoxy)-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O6/c1-13(2)12-27-15-6-7-16-18(10-15)28-21(22(16)23)9-14-8-19(25-4)20(26-5)11-17(14)24-3/h6-11H,1,12H2,2-5H3/b21-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGLQCVYIGZBEB-NKVSQWTQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3OC)OC)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3OC)OC)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.